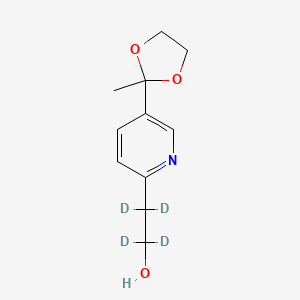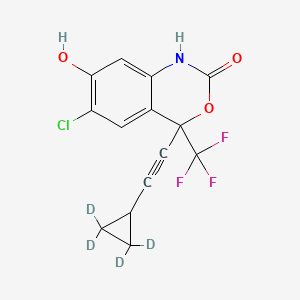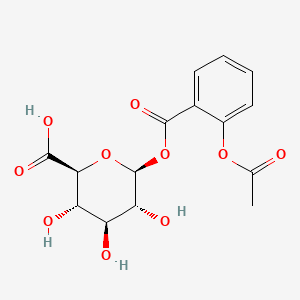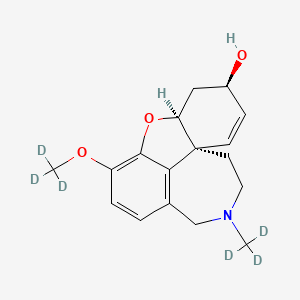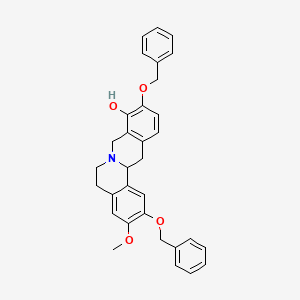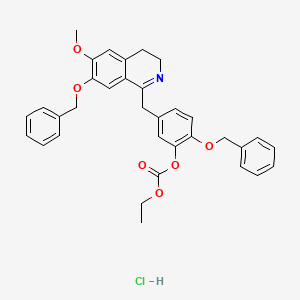
Enrofloxacin-d5
Overview
Description
Enrofloxacin-d5 is a deuterium-labeled derivative of enrofloxacin, a fluoroquinolone antibiotic. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify enrofloxacin levels in various samples. Enrofloxacin itself is widely used in veterinary medicine to treat bacterial infections in animals .
Mechanism of Action
Target of Action
Enrofloxacin-d5, like other fluoroquinolones, primarily targets bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in controlling the supercoiling of bacterial DNA during replication .
Mode of Action
This compound binds to the DNA-topoisomerase complex at the cleavage–ligation site . This binding induces conformational changes in the enzyme, resulting in the inhibition of DNA replication due to cleavage and the inefficient ligation of DNA . This interaction with its targets leads to the bactericidal activity of this compound against both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial DNA replication process . By inhibiting the actions of DNA gyrase and topoisomerase IV, this compound prevents the proper supercoiling of bacterial DNA, thereby disrupting the replication process and leading to bacterial cell death .
Pharmacokinetics
It is known that special caution should be taken when using enrofloxacin in animals with impaired renal function .
Result of Action
The primary result of this compound’s action is the death of bacterial cells due to the disruption of DNA replication . The use of enrofloxacin can cause severe adverse effects, including skeletal, reproductive, immune, and digestive disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain inorganic ions in the water environment can affect the degradation efficiency of this compound . Moreover, the compound is stable in various natural environments with a half-life as long as 3–9 years . This stability can have significant implications for animal health and the environment .
Biochemical Analysis
Biochemical Properties
Enrofloxacin-d5, like its parent compound Enrofloxacin, plays a significant role in biochemical reactions. It interacts with DNA gyrase, an enzyme involved in DNA replication and transcription . The interaction inhibits the enzyme’s activity, preventing the synthesis of DNA and RNA .
Cellular Effects
This compound affects various types of cells by inhibiting DNA and RNA synthesis, which are crucial for cell function . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to DNA gyrase, inhibiting its activity . This binding interaction prevents the enzyme from carrying out its role in DNA and RNA synthesis, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a liquid chromatography–tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Enrofloxacin in human plasma using this compound as an internal standard . This method demonstrated intra and inter-day precision and accuracy .
Metabolic Pathways
This compound is involved in the same metabolic pathways as Enrofloxacin. In some species, Enrofloxacin is partially metabolized to ciprofloxacin . Specific enzymes or cofactors that this compound interacts with are not mentioned in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enrofloxacin-d5 involves the incorporation of deuterium atoms into the enrofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions: Enrofloxacin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are often used in further analytical studies .
Scientific Research Applications
Enrofloxacin-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to quantify enrofloxacin levels in complex matrices.
Biology: Employed in studies to understand the pharmacokinetics and metabolism of enrofloxacin in biological systems.
Medicine: Utilized in veterinary medicine research to monitor drug levels and ensure proper dosing.
Industry: Applied in the quality control of pharmaceutical products containing enrofloxacin.
Comparison with Similar Compounds
Ciprofloxacin-d8: Another deuterium-labeled fluoroquinolone used as an internal standard.
Norfloxacin-d5: A deuterium-labeled derivative of norfloxacin, used similarly in analytical studies.
Uniqueness of Enrofloxacin-d5: this compound is unique due to its specific application in veterinary medicine and its effectiveness against a broad spectrum of bacterial infections in animals. Its deuterium labeling provides enhanced stability and accuracy in analytical measurements compared to non-labeled compounds .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFYMRJSYKOXGV-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675879 | |
| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-92-5 | |
| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of Enrofloxacin-D5, and how does its use address challenges in quantifying Enrofloxacin residues?
A1: this compound is a deuterated form of Enrofloxacin primarily used as an internal standard in analytical methods, particularly in quantifying Enrofloxacin residues in various matrices like food products. [, ] This is crucial in food safety testing to ensure consumer safety and regulatory compliance. []
Q2: The research mentions utilizing dual deuterated isomers for Enrofloxacin quantification. What advantage does this approach offer over using a single isotope standard like this compound?
A2: Employing dual deuterated isomers, this compound and Enrofloxacin-D3, as internal standards provides a wider linear calibration range compared to using a single isotope standard. [] This is particularly beneficial when analyzing samples with potentially high variations in Enrofloxacin residue levels, which might exceed the linear range of a single isotope standard method.
Q3: Can you elaborate on the significance of using a "naturally incurred" study material like the bovine tissue described in one of the research papers? []
A3: Utilizing "naturally incurred" study materials, as opposed to artificially spiked materials, provides a more realistic representation of how a substance, in this case, Enrofloxacin, exists within a biological matrix. [] This is crucial because the extraction efficiency of an analyte can be influenced by how it is incorporated and distributed within the matrix.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B563789.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
